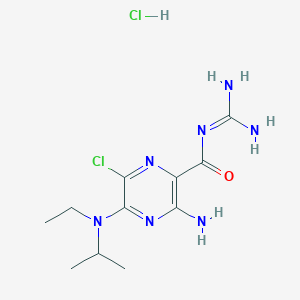
EIPA (hydrochloride)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
EIPA (hydrochloride) is a chemical compound that has been widely used in scientific research due to its unique properties. It is a potent inhibitor of the Na+/H+ exchanger, which plays a crucial role in regulating intracellular pH and cell volume. EIPA has been used in various studies to investigate the mechanisms underlying a variety of biological processes, including cell migration, apoptosis, and ion transport.
Scientific Research Applications
1. Cardiac Electrophysiology
EIPA has been studied for its electrophysiologic effects on cardiac cells. Gold and Strichartz (1991) found that EIPA is an "open-channel" blocker of the cardiac sodium current at concentrations comparable to many type I antiarrhythmic agents. This discovery has implications for understanding the regulation of cardiac rhythms and potential treatment strategies for arrhythmias (Gold & Strichartz, 1991).
2. Vascular Medicine
EIPA has been shown to have anti-inflammatory properties in vascular medicine. Chen et al. (2004) demonstrated that EIPA limits vascular smooth muscle cell growth and migration, and also reduces the inflammatory component of atherogenesis and stent neointima formation (Chen, Ma, Whitman, & O’Brien, 2004).
3. Renal Physiology
EIPA's effects on renal physiology have been explored through its impact on Ca-activated K+ channels in renal microvillus membrane vesicles. Zweifach et al. (1992) found that EIPA inhibits channel currents, suggesting a role in renal ion transport and potential therapeutic applications in kidney diseases (Zweifach, Desir, Aronson, & Giebisch, 1992).
4. Cellular Proliferation
Rosskopf, Schröder, and Siffert (1995) investigated the effect of EIPA on the proliferation of immortalized lymphoblasts, indicating that EIPA's inhibition of Na+/H+ exchange could influence cell growth, which is relevant in contexts like cancer research (Rosskopf, Schröder, & Siffert, 1995).
5. Cytochrome P450 Inhibition
Sparfel et al. (2004) explored the effect of EIPA on cytochrome P450 enzymes, particularly in the context of carcinogen metabolism. Their findings suggest a potential role for EIPA in reducing the toxicity of chemical carcinogens (Sparfel, Huc, Le Vée, Desille, Lagadic-Gossmann, & Fardel, 2004).
6. Oncology and Hyperthermia
Song et al. (1993) investigated the potential of EIPA in oncology, particularly in sensitizing tumor cells to hyperthermia. They found that EIPA can lower intracellular pH and increase the thermal sensitivity of tumor cells, which could be leveraged for therapeutic purposes in cancer treatment (Song, Lyons, Griffin, & Makepeace, 1993).
7. Antiviral Properties
EIPA has also been studied for its antiviral properties. Gazina et al. (2011) demonstrated that EIPA acts as a competitive inhibitor of coxsackievirus B3 RNA polymerase, suggesting a potential role in antiviral therapy (Gazina et al., 2011).
8. Glucose Metabolism in Yeast
Haworth, Cragoe, and Fliegel (1993) examined the impact of EIPA on glucose metabolism in yeast, providing insights into the broader metabolic effects of EIPA and potential applications in microbiology (Haworth, Cragoe, & Fliegel, 1993).
properties
IUPAC Name |
3-amino-6-chloro-N-(diaminomethylidene)-5-[ethyl(propan-2-yl)amino]pyrazine-2-carboxamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18ClN7O.ClH/c1-4-19(5(2)3)9-7(12)16-6(8(13)17-9)10(20)18-11(14)15;/h5H,4H2,1-3H3,(H2,13,17)(H4,14,15,18,20);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGHBOQNLQNKPFO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1=NC(=C(N=C1Cl)C(=O)N=C(N)N)N)C(C)C.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19Cl2N7O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
EIPA hydrochloride | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[4-(3-Chlorophenyl)piperazin-1-yl]-(5,6,7,8-tetrahydroquinazolin-4-yl)methanone](/img/structure/B2775730.png)

![N-(1-(1-(4-fluorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)-2-(1H-indol-3-yl)-2-oxoacetamide](/img/no-structure.png)
![5-[1-(4-chloro-3,5-dimethylphenoxy)ethyl]-4-ethyl-4H-1,2,4-triazole-3-thiol](/img/structure/B2775733.png)
![2-[(3-chlorophenyl)methylsulfanyl]-N-(4-fluorophenyl)-1-methyl-6-oxopyrimidine-5-carboxamide](/img/structure/B2775735.png)
![ethyl 1-(3-formyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)piperidine-4-carboxylate](/img/structure/B2775736.png)
![2-(4-chlorophenyl)-N-(4-ethoxyphenyl)-3-(methylthio)-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide](/img/structure/B2775737.png)

![6-[4-(2,6-Dimethylpyrimidin-4-yl)piperazin-1-yl]-N,N-dimethylpyridazin-3-amine](/img/structure/B2775740.png)
![2-(3,3-Dimethyl-2-oxobutyl)-6-(2,4-dimethylphenyl)-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2775742.png)


![2,3-difluoro-N-[3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl]pyridine-4-carboxamide](/img/structure/B2775746.png)